{[4-(benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}amine
Overview
Description
This compound is an organic molecule with the molecular formula C26H23F4N3O
and a molecular weight of 469.47
. It contains several functional groups, including a benzyloxy group, a fluorophenyl group, and a trifluoromethyl-imidazole group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The benzyloxy group is a benzene ring attached to an oxygen atom, which is in turn attached to a methyl group. The fluorophenyl group is a benzene ring with a fluorine atom attached, and the trifluoromethyl-imidazole group is a five-membered ring containing two nitrogen atoms and a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the conditions and the reagents used. The presence of the benzyloxy group, fluorophenyl group, and trifluoromethyl-imidazole group suggests that it could participate in a variety of reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and more .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It is likely to be a solid at room temperature given its molecular weight . Other properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally.Scientific Research Applications
Antibacterial Activity and Synthesis Techniques
Microwave-Assisted Synthesis and Antibacterial Activity : A novel synthesis approach utilizing microwave irradiation has been developed for derivatives of benzimidazole, showcasing antibacterial efficacy against both gram-positive and gram-negative bacteria. This method not only streamlines the synthesis process but also contributes to the discovery of compounds with potential antibacterial properties (Darekar et al., 2020).
Drug Development and Enzyme Inhibition
CYP26 Inhibitors and Retinoic Acid Activity : Research into azolyl-phenylmethyl derivatives has identified potent inhibitors of the CYP26 enzyme, enhancing the activity of all-trans retinoic acid in neuroblastoma cells. These findings could pave the way for new treatments targeting diseases influenced by retinoic acid metabolism (Gomaa et al., 2008).
Organic Light-Emitting Diodes (OLEDs)
Solution-Processible Bipolar Molecules for OLEDs : The development of bipolar molecules combining triphenylamine and benzimidazole moieties has led to the creation of highly efficient, solution-processible OLEDs. These advancements offer promising avenues for improving OLED technology and its applications in display and lighting systems (Ge et al., 2008).
Anticancer and Antitubercular Agents
Novel Thiadiazole Derivatives : The synthesis of novel 1,3,4-thiadiazole derivatives has demonstrated significant antitumor and antitubercular activities, marking an important step in the search for new therapeutic agents against cancer and tuberculosis (Sekhar et al., 2019).
Antifungal Applications
Oxadiazole-Thione Mannich Bases : A series of novel oxadiazole-thione Mannich bases have been synthesized and evaluated for their antifungal activity, showing promise as potential antifungal agents. This research underscores the importance of developing new compounds to combat fungal infections (Nimbalkar et al., 2016).
Future Directions
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(4-phenylmethoxyphenyl)-N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N3O/c27-22-10-6-19(7-11-22)15-33(17-25-31-14-24(32-25)26(28,29)30)16-20-8-12-23(13-9-20)34-18-21-4-2-1-3-5-21/h1-14H,15-18H2,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGIKALAEWJAFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(CC3=CC=C(C=C3)F)CC4=NC=C(N4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F4N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101108989 | |
Record name | N-[(4-Fluorophenyl)methyl]-N-[[4-(phenylmethoxy)phenyl]methyl]-5-(trifluoromethyl)-1H-imidazole-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101108989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186194-70-6 | |
Record name | N-[(4-Fluorophenyl)methyl]-N-[[4-(phenylmethoxy)phenyl]methyl]-5-(trifluoromethyl)-1H-imidazole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Fluorophenyl)methyl]-N-[[4-(phenylmethoxy)phenyl]methyl]-5-(trifluoromethyl)-1H-imidazole-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101108989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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